Talaglumetad - 441765-98-6

Talaglumetad

Catalog Number: EVT-1576403
CAS Number: 441765-98-6
Molecular Formula: C11H16N2O5
Molecular Weight: 256.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Talaglumetad hydrochloride involves several key steps:

  1. Formation of Bicyclic Structure: The precursor compound, Eglumegad, is synthesized through a series of cyclization reactions that establish the bicyclic core structure.
  2. Introduction of Functional Groups: Specific functional groups are added to enhance the compound's activity and selectivity towards metabotropic glutamate receptors mGluR2 and mGluR3.
  3. Conversion to Talaglumetad: The final step involves converting Eglumegad into Talaglumetad through hydrochloride salt formation.

Industrial production methods optimize these synthetic routes for large-scale manufacturing, ensuring high yield and purity through efficient purification techniques and stringent quality control measures.

Molecular Structure Analysis

Structure and Data

Talaglumetad's molecular structure can be characterized by its complex bicyclic framework, which is essential for its biological activity. The precise molecular formula is not explicitly detailed in the available literature, but it is derived from Eglumetad (C8H11NO4) with alterations in functional groups to enhance receptor selectivity.

Key structural features include:

  • A bicyclic core that facilitates interaction with metabotropic glutamate receptors.
  • Specific functional groups that modulate receptor binding affinity and selectivity.
Chemical Reactions Analysis

Reactions and Technical Details

Talaglumetad undergoes several key chemical reactions:

  1. Hydrolysis: This reaction releases Eglumetad, the active form of the drug.
  2. Oxidation and Reduction: These reactions can modify functional groups on the molecule, potentially altering its pharmacological properties.
  3. Substitution Reactions: These can introduce new functional groups that may enhance selectivity or potency.

Common reagents used in these reactions include:

  • Hydrolysis typically conducted in aqueous solutions under acidic or basic conditions.
  • Oxidizing agents such as hydrogen peroxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

  • Eglumetad: The primary active form released upon hydrolysis.
  • Modified Derivatives: Products formed through oxidation or substitution that may exhibit different pharmacological profiles.
Mechanism of Action

Process and Data

Talaglumetad acts primarily as an agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are crucial in reducing postsynaptic potentials in the cortex by inhibiting the release of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA).

The mechanism involves:

  • Binding to mGluR2 and mGluR3 receptors, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.
  • Modulation of glutamatergic activity within brain regions associated with mood regulation.

Research indicates that Talaglumetad has a high binding affinity for mGluR2 (K_i = 149 nM) and mGluR3 (K_i = 92 nM), while showing minimal affinity for other types of receptors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties of Talaglumetad are not extensively documented, general characteristics can be inferred from related compounds:

  • Solubility: Likely soluble in polar solvents due to the presence of hydroxyl groups.
  • Stability: Stability under physiological conditions is critical for its function as a prodrug.

Chemical properties include:

  • Reactivity with nucleophiles during substitution reactions.
  • Potential for hydrolysis under physiological conditions to release Eglumetad.
Applications

Scientific Uses

Talaglumetad has been investigated for various scientific applications:

  • Psychiatric Research: Explored as a potential treatment for psychiatric disorders such as anxiety, depression, and drug addiction due to its modulatory effects on neurotransmission.
  • Neuroscience Studies: Used as a model compound to study the behavior of metabotropic glutamate receptor agonists.
  • Drug Development: Its synthesis has implications for developing new therapeutic agents targeting metabotropic glutamate receptors .
Chemical and Pharmacological Profile of Talaglumetad

Structural Characterization and Prodrug Design

Amino Acid Amide Prodrug Architecture

Talaglumetad (LY-544344) is a rationally designed prodrug featuring an L-alanine promoiety conjugated via an amide bond to the pharmacologically active metabolite LY354740 (Eglumegad), a potent group II metabotropic glutamate receptor (mGluR2/3) agonist. The core structure of LY354740 comprises a conformationally constrained (1S,2S,5R,6S)-bicyclo[3.1.0]hexane scaffold with two carboxylic acid groups, which confers potent receptor binding affinity but limits oral bioavailability due to high hydrophilicity (logP ≈ -1.2). The prodrug modification masks one carboxylic acid as an amino acid amide (specifically L-alanine), significantly enhancing lipophilicity (logP ≈ 0.8) and enabling efficient passive diffusion across biological membranes. This structural duality—retaining the critical pharmacophore while transiently modifying ionizable groups—exemplifies targeted prodrug design to overcome bioavailability barriers [1] [5] [9].

Table 1: Structural and Physicochemical Properties of Talaglumetad vs. LY354740

PropertyTalaglumetad (Prodrug)LY354740 (Active Drug)
Molecular FormulaC₁₁H₁₇ClN₂O₅ (HCl salt)C₉H₁₀NO₄
Molecular Weight (g/mol)292.72180.18
Key Functional GroupsL-Alanine amide, carboxylateDual carboxylates
logP (Experimental)~0.8~-1.2
Aqueous SolubilityHigh (Soluble in DMSO/water)Very High

Bioconversion Pathways and Enzymatic Hydrolysis

The activation of talaglumetad relies on enzymatic hydrolysis of its amide bond, primarily catalyzed by dipeptidase enzymes. In vitro studies using human tissue homogenates reveal rapid hydrolysis in intestinal and renal tissues, with negligible conversion in hepatic matrices. This tissue specificity aligns with the high expression of membrane-bound dipeptidases like DPEP1 (EC 3.4.13.19) in the brush-border membranes of enterocytes and renal tubules. DPEP1, a zinc-dependent metalloenzyme, exhibits high catalytic efficiency toward talaglumetad (Km ≈ 15–50 μM, Vmax ≈ 20–60 nmol/min/mg protein), cleaving the alanine-amide bond to release LY354740. Competitive inhibition studies using cilastatin (a specific DPEP1 inhibitor) reduce hydrolysis by >85% in intestinal homogenates, confirming DPEP1’s dominant role. Additional contributions from aminopeptidases (e.g., AP-N) are observed but account for <15% of total hydrolysis [2] [7].

Table 2: Enzymatic Hydrolysis Kinetics of Talaglumetad in Human Tissues

Tissue HomogenateKm (μM)Vmax (nmol/min/mg protein)Primary Enzyme(s)
Small Intestine18.2 ± 3.158.4 ± 6.7DPEP1 (>85%)
Kidney Cortex32.6 ± 5.442.1 ± 5.2DPEP1 (>80%)
Liver>500<2.0Negligible Activity
PlasmaND<0.5Non-enzymatic

Pharmacokinetic Optimization Strategies

Enhanced Oral Bioavailability via Intestinal Transporters

Talaglumetad leverages active transport mechanisms to augment passive diffusion, achieving oral bioavailability >50% in preclinical models—a 10-fold increase over LY354740. Key to this optimization is substrate recognition by the oligopeptide transporter PepT1 (SLC15A1), expressed abundantly in the duodenum. In vitro Caco-2 cell assays demonstrate pH-dependent transport (optimal at pH 6.0–6.5), with a Papp (apparent permeability) value of 12.5 × 10⁻⁶ cm/s, indicating efficient apical-to-basolateral flux. Competitive inhibition studies using glycylsarcosine (Gly-Sar), a canonical PepT1 substrate, reduce talaglumetad uptake by 75–90% (IC₅₀ = 0.3 mM). This transporter-mediated process enables high luminal concentrations of talaglumetad at enterocyte surfaces, facilitating rapid intracellular delivery for subsequent hydrolysis to LY354740 [2] [7].

Role of PepT1 and ATB0,+ Transporters in Absorption

Beyond PepT1, the broad-specificity amino acid transporter ATB0,+ (SLC6A14) contributes to talaglumetad absorption, particularly in the jejunum and ileum. ATB0,+ recognizes talaglumetad’s alanine moiety and mediates Na⁺/Cl⁻-dependent uptake, with kinetic parameters (Km ≈ 35 μM) consistent with moderate-to-high affinity. Dual-transporter utilization provides redundancy: PepT1 dominates at low prodrug concentrations (<50 μM), while ATB0,+ becomes significant at higher concentrations (>100 μM). This synergy ensures dose-proportional absorption across therapeutically relevant doses. Ex vivo studies in rodent intestinal segments confirm transporter colocalization and functional overlap, with combined inhibition (using Gly-Sar + α-methyl-DL-tryptophan) reducing overall absorption by >95%. Importantly, hydrolysis to LY354740 occurs intracellularly, preventing efflux of the hydrophilic active drug and enabling systemic release rather than luminal secretion [2].

Table 3: Transporter Affinity and Inhibition Parameters for Talaglumetad

TransporterSubstrate Affinity (Km, μM)Inhibitor UsedIC₅₀ (mM)Reduction in Uptake
PepT122.4 ± 4.3Glycylsarcosine0.30 ± 0.0575–90%
ATB0,+35.1 ± 6.7α-Methyl-DL-tryptophan0.85 ± 0.1260–75%
Dual InhibitionN/AGly-Sar + α-MTN/A>95%

Properties

CAS Number

441765-98-6

Product Name

Talaglumetad

IUPAC Name

(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C11H16N2O5/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t4-,5-,6-,7-,11-/m0/s1

InChI Key

UPSXYNJDCKOCFD-QIMCWZKGSA-N

SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N

Synonyms

2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
LY 544344
LY-544344
LY544344

Canonical SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.